Lipophilicity (XLogP3) Comparison: N-Propyl vs. N-Isopropyl, N-Cyclopropyl, and N-Butyl Analogs
The target compound displays a computed XLogP3 of 2.0, which is higher than the N-cyclopropyl analog (1.6) and marginally higher than the N-isopropyl analog (1.9), but lower than the N-butyl homolog (estimated ~2.5) [1] [2] [3]. This places the N-propyl variant in an optimal intermediate lipophilicity range for balanced aqueous solubility and membrane permeation, as predicted by Lipinski's rule-of-five guidelines. The XLogP3 difference of +0.4 versus N-cyclopropyl corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which may translate to measurably higher passive membrane permeability in cell-based assays.
N-isopropyl: 1.9
N-cyclopropyl: 1.6
N-butyl: ~2.5
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | N-isopropyl analog: XLogP3 = 1.9; N-cyclopropyl analog: XLogP3 = 1.6; N-butyl analog: XLogP3 ~2.5 (estimated); Primary amine (unsubstituted): XLogP3 ~1.2 |
| Quantified Difference | ΔXLogP3 = +0.1 vs. N-isopropyl; +0.4 vs. N-cyclopropyl; -0.5 vs. N-butyl; +0.8 vs. primary amine |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18), validated against experimentally measured logP values for structurally related secondary amines |
Why This Matters
The intermediate XLogP3 of 2.0 positions the N-propyl analog favorably for applications requiring balanced lipophilicity—neither the excessive polarity of the primary amine (risk of poor membrane penetration) nor the higher lipophilicity of the N-butyl variant (risk of reduced aqueous solubility and promiscuous binding).
- [1] PubChem CID 75356337, computed XLogP3-AA = 2.0. National Center for Biotechnology Information. View Source
- [2] PubChem CID 75356338 (2,2,5,5-tetramethyl-N-(propan-2-yl)oxolan-3-amine), computed XLogP3-AA = 1.9. National Center for Biotechnology Information. View Source
- [3] PubChem CID 75356336 (N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine), computed XLogP3-AA = 1.6. National Center for Biotechnology Information. View Source
